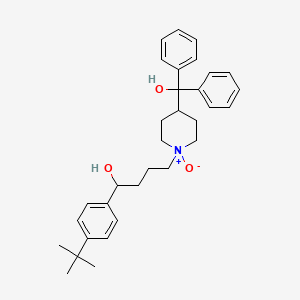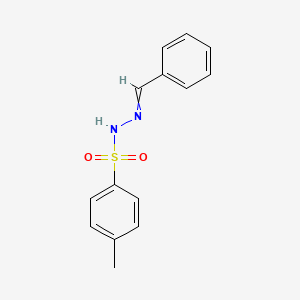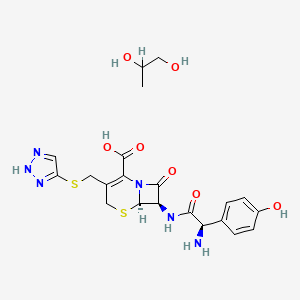
(E)-non-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Non-2-enedioic acid, also known as trans-non-2-enedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C9H14O4. This compound is characterized by the presence of a double bond between the second and third carbon atoms in the nine-carbon chain, with carboxyl groups at both ends. The “E” configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a trans configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-Non-2-enedioic acid can be synthesized through various methods. One common approach involves the oxidation of unsaturated hydrocarbons. For instance, the oxidative cleavage of oleic acid, a monounsaturated fatty acid, can yield this compound. This process typically involves the use of strong oxidizing agents such as potassium permanganate or ozone under controlled conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of non-2-ene. This method employs catalysts such as palladium or platinum to facilitate the oxidation process. The reaction is carried out in the presence of oxygen or air at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Non-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield non-2-ene-1,9-diol.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Non-2-ene-1,9-diol.
Substitution: Esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Non-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various polymers and resins.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of biodegradable polymers, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (E)-non-2-enedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways involving fatty acid oxidation and energy production. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity. Additionally, its unsaturated nature allows it to undergo various chemical transformations, contributing to its versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
(E)-Non-2-enedioic acid can be compared with other unsaturated dicarboxylic acids, such as:
Maleic acid: An unsaturated dicarboxylic acid with a cis configuration. Unlike this compound, maleic acid has a shorter carbon chain and different reactivity due to its cis configuration.
Fumaric acid: The trans isomer of maleic acid, with similar reactivity but different physical properties compared to this compound.
Adipic acid: A saturated dicarboxylic acid with a six-carbon chain. .
The uniqueness of this compound lies in its specific double bond configuration and the length of its carbon chain, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
(E)-non-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPUAYMZURQJH-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C/C(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)












